molecular formula C9H12BrNS B13566165 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine

Cat. No.: B13566165
M. Wt: 246.17 g/mol
InChI Key: XVKYXJCRTSPEJW-UHFFFAOYSA-N
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Description

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-bromothiophene moiety. This structure combines the rigidity of the thiophene ring with the flexibility of pyrrolidine, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its hydrochloride salt (CAS 1177333-57-1) is commonly used to improve solubility .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-7-4-9(12-6-7)5-8-2-1-3-11-8/h4,6,8,11H,1-3,5H2

InChI Key

XVKYXJCRTSPEJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various binding interactions with biological macromolecules, influencing their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

(a) Phosphine-Containing Derivative: (S)-2-[(Diphenylphosphino)methyl]pyrrolidine (CAS 60261-46-3)
  • Structure: Replaces the bromothiophene with a diphenylphosphino group.
  • Properties : The phosphine group enhances its utility as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes.
  • Applications : Used in enantioselective hydrogenation and C–C bond-forming reactions. The electron-rich phosphine improves metal coordination compared to the bromothiophene derivative .
(b) Sulfoxide-Containing Derivative: (2S)-[2-(Phenylsulfinyl)methyl]pyrrolidine
  • Structure : Features a phenylsulfinyl group instead of bromothiophene.
  • Properties : The sulfoxide moiety increases polarity and chiral induction capabilities.
  • Applications : Demonstrated high stereoselectivity in Michael additions of ketones to nitroolefins (up to 95% enantiomeric excess) .
(c) Benzoyl Derivative: 1-(4-Bromo-2-methylbenzoyl)pyrrolidine (CAS 276678-35-4)
  • Structure : Substitutes the thiophene with a 4-bromo-2-methylbenzoyl group.
  • Applications : Investigated as a building block in pharmaceuticals targeting neurological disorders .

Halogen-Substituted Analogs

(a) 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
  • Structure: Contains a bromophenylhydrazono group linked to a pyrimidine-pyrazole scaffold.
  • Properties : Exhibits antimicrobial activity due to the bromine’s electron-withdrawing effects.
  • Applications : Studied for antifungal and anti-inflammatory properties .
(b) 2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)
  • Structure : Combines a brominated benzyl group with pyridine.
  • Properties : The bromomethyl group facilitates nucleophilic substitution reactions.
  • Applications : Intermediate in synthesizing kinase inhibitors .

Piperidine vs. Pyrrolidine Derivatives

1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine (QA-2545)
  • Structure : Replaces pyrrolidine with a methylpiperazine ring.
  • Properties : Increased basicity due to the additional nitrogen.
  • Applications : Explored in CNS drug development for improved blood-brain barrier penetration .

Key Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Reactivity
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine 271.19 Not reported Soluble in DMF, DCM Electrophilic substitution at Br
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine 289.33 98–100 Soluble in THF, toluene Coordination to transition metals
1-(4-Bromo-2-methylbenzoyl)pyrrolidine 268.15 110–112 Soluble in ethanol Amide bond cleavage

Biological Activity

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring and a bromothiophene substituent, with the molecular formula C9_9H12_{12}BrNS and a molecular weight of 246.17 g/mol. Preliminary studies suggest that this compound may exhibit significant antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation.

Structural Characteristics

The structure of this compound can be represented using the following notations:

  • InChI Key : FNHJZJRJJPZFEZ-UHFFFAOYSA-N
  • SMILES : C1CC(NC1)CC2=CC=C(S2)Br

Antimicrobial Properties

Initial research indicates that this compound possesses antimicrobial activity against several pathogens. The compound has been tested against various microorganisms, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Candida albicans

The results suggest moderate antimicrobial efficacy, which warrants further exploration into its mechanisms of action and potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary findings indicating its ability to modulate enzyme activity and interact with cellular receptors. These interactions are believed to play a crucial role in inhibiting cancer cell proliferation. The specific pathways involved remain to be elucidated, but initial studies highlight the compound's promise as an anticancer agent .

The biological activity of this compound is thought to stem from its interactions with specific enzymes and receptors. These interactions may lead to:

  • Inhibition of key metabolic pathways in microorganisms.
  • Induction of apoptosis in cancer cells through receptor modulation.

Understanding these mechanisms is essential for optimizing the compound's therapeutic applications.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
4-BromothiopheneContains bromine-substituted thiopheneCommonly used in organic electronics
PyrrolidineFive-membered nitrogen ringBasic structure used in many pharmaceuticals
5-BromothiopheneBromine at position 5 on thiopheneDifferent reactivity patterns due to position change
1-(4-Bromothiophen-2-yl)ethanoneKetone functional group addedPotentially different biological activities

These comparisons highlight the unique features of this compound while also situating it within a broader context of related compounds.

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of this compound, employing techniques such as:

  • Spectroscopic analysis (NMR, IR)
  • Molecular docking studies to predict binding affinities with target proteins

One notable case study involved evaluating the compound's binding affinity to specific enzymes linked to cancer progression. The findings suggested that modifications to the bromothiophene moiety could enhance its biological activity, paving the way for future drug development efforts .

Q & A

Q. What are the common synthetic routes for preparing 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidine with a 4-bromo-2-(bromomethyl)thiophene intermediate under basic conditions. Key steps include:
  • Nucleophilic substitution : Pyrrolidine reacts with the bromomethyl group on the thiophene ring in a polar aprotic solvent (e.g., DCM or THF) using a base like NaOH or K2_2CO3_3 .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization can be achieved by adjusting reaction time (12–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 pyrrolidine:alkylating agent) .
    Table 1 : Example Reaction Conditions
BaseSolventTemp (°C)Yield (%)Reference
NaOHDCM2565
K2_2CO3_3THF6078

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • 1^1H NMR : Signals for thiophene protons appear as doublets at δ 6.8–7.2 ppm (due to deshielding by bromine). Pyrrolidine protons show as multiplets (δ 1.8–2.2 ppm for CH2_2 groups; δ 3.0–3.5 ppm for N–CH2_2) .
  • 13^{13}C NMR : Thiophene carbons resonate at δ 120–140 ppm; the bromine-bearing carbon appears at δ 110–115 ppm. Pyrrolidine carbons are observed at δ 25–55 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+^+ at m/z 258 (C9_9H11_{11}BrNS). Fragmentation includes loss of Br (m/z 179) and pyrrolidine ring cleavage .
  • HPLC : Purity analysis using a C18 column (acetonitrile/water gradient, retention time ~8–10 minutes) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Storage : Keep in a dark, airtight container at 2–8°C. Avoid contact with oxidizing agents (e.g., HNO3_3) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥99% purity) and elemental analysis to confirm sample integrity .
  • Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect polymorphic forms. Solvent recrystallization (e.g., ethanol/water) can isolate stable crystalline phases .
  • Solubility Testing : Measure in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) .

Q. What strategies are employed to enhance the reactivity of the bromothiophene moiety in this compound for cross-coupling reactions?

  • Methodological Answer :
  • Catalytic Systems : Use Pd(PPh3_3)4_4 (1–5 mol%) with K3_3PO4_4 in toluene/water (3:1) for Suzuki-Miyaura coupling. Microwave-assisted conditions (100°C, 30 minutes) improve reaction efficiency .
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control for regioselective coupling with aryl boronic acids .
    Table 2 : Cross-Coupling Optimization
CatalystLigandYield (%)Reference
Pd(OAc)2_2PPh3_345
PdCl2_2(dppf)SPhos82

Q. In mechanistic studies, how does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enantioselective Synthesis : Chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation yield enantiopure pyrrolidine derivatives .
  • Biological Assays : Compare enantiomers in receptor-binding studies (e.g., GPCRs) using radioligand displacement. (R)-isomers may show 10–20× higher affinity due to spatial compatibility with hydrophobic binding pockets .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses. The (S)-configuration may induce steric clashes, reducing activity .

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